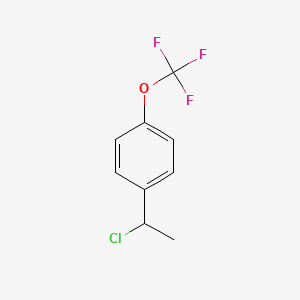

1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene

Description

1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene is an aromatic compound featuring a benzene ring substituted with two functional groups: a trifluoromethoxy group (-OCF₃) at the para position and a 1-chloroethyl group (-CH(Cl)CH₃) at the adjacent position. The trifluoromethoxy group is a strong electron-withdrawing moiety, enhancing the compound's stability and influencing its reactivity in electrophilic substitution reactions. The 1-chloroethyl group, a secondary alkyl chloride, serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions .

Its molecular formula is C₉H₈ClF₃O, with a molecular weight of 236.6 g/mol (calculated based on analogs in and ).

Properties

IUPAC Name |

1-(1-chloroethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c1-6(10)7-2-4-8(5-3-7)14-9(11,12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOVXXCOSGLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethoxy)benzene with chloroethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce alcohols or ketones.

- Reduction reactions result in the formation of ethyl derivatives.

Scientific Research Applications

Scientific Research Applications

Pharmaceutical Development

1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene is utilized in the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as an intermediate in the development of drugs targeting specific biological pathways. For instance, it plays a role in synthesizing compounds that modulate receptor activity, particularly in the context of central nervous system disorders.

Case Study: Modulators of the α7 Nicotinic Acetylcholine Receptor

Research has indicated that derivatives of 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene can act as positive allosteric modulators for the human α7 nicotinic acetylcholine receptor. This receptor is implicated in cognitive functions and is a target for drug development aimed at treating conditions like Alzheimer's disease. The binding interactions and structural components have been characterized through computational modeling, demonstrating the compound's potential in therapeutic applications .

Industrial Uses

Chemical Manufacturing

The compound serves as a solvent and reagent in various chemical processes. It is particularly noted for its effectiveness in producing coatings, inks, and toners due to its solvent properties. These applications are crucial in manufacturing sectors that require high-performance materials.

Table 1: Industrial Applications of 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene

Toxicological Evaluations

While 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene has beneficial applications, it is essential to consider its toxicological profile. Evaluations indicate potential health risks associated with exposure, necessitating careful handling and regulatory compliance.

Case Study: Health Risk Assessment

A comprehensive evaluation by the Australian Industrial Chemicals Introduction Scheme highlighted potential health effects, including skin sensitization and systemic toxicity at high doses. The assessment involved repeated dose toxicity studies that established no-observed-adverse-effect levels (NOAEL) for oral exposure .

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethoxy group can influence the compound’s electronic properties and interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Reactivity :

- The 1-chloroethyl group in the target compound is less reactive in SN2 reactions compared to the chloromethyl group in 1-(chloromethyl)-4-(trifluoromethoxy)benzene due to steric hindrance . However, it excels in radical-mediated or transition-metal-catalyzed reactions (e.g., reports its use in asymmetric reductive acyl cross-coupling with 86–91% stereoselectivity) .

- The trifluoromethoxy group imparts higher thermal and oxidative stability than electron-donating groups (e.g., -OCH₃), as seen in analogs like 1-(dimethoxymethyl)-4-(trifluoromethoxy)benzene () .

Electronic Effects :

Key Findings:

- The target compound’s chloroethyl group enables asymmetric synthesis of chiral ketones, a critical step in pharmaceutical development (e.g., ) .

- In contrast, brominated analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) are preferred for palladium-catalyzed couplings due to superior leaving-group ability .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Notes:

- Density values suggest that trifluoromethoxy-substituted compounds are denser than non-halogenated analogs, influencing extraction and purification protocols .

- The target compound’s estimated boiling point aligns with analogs in and , which are typically purified via FCC (flash column chromatography) .

Biological Activity

1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews its biological activity, mechanisms of action, and implications based on existing research.

- Chemical Name : 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene

- CAS Number : 306296-69-5

- Molecular Weight : 305.76 g/mol

The biological activity of 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene is primarily linked to its interaction with various cellular targets. Preliminary studies indicate that it may exhibit antitubercular properties, influencing cell function and demonstrating effectiveness against Mycobacterium tuberculosis cell lines.

Biological Activity and Effects

-

Antimicrobial Activity :

- The compound has shown promising results against bacterial strains, particularly in inhibiting the growth of Mycobacterium tuberculosis. This suggests a potential role in treating tuberculosis.

-

Toxicological Studies :

- A series of toxicity studies have been conducted to assess the compound's safety profile. In a study involving oral administration to rats, significant effects were observed at higher doses, including increased liver and kidney weights, indicating potential nephrotoxic and hepatotoxic effects . The No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg based on kidney effects noted at higher doses.

- Environmental Impact :

Case Study 1: Occupational Exposure

A study assessed occupational inhalation exposures to 1-chloro-4-(trifluoromethyl)benzene in industrial settings. The findings indicated that workers exposed to this compound may face health risks due to its volatile nature and potential for respiratory irritation .

Case Study 2: Environmental Assessment

A case study highlighted the detection of this compound in groundwater, emphasizing the need for monitoring its levels due to potential health risks associated with long-term exposure through drinking water .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Toxicity Level | Applications |

|---|---|---|---|

| 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene | Antitubercular | NOAEL: 10 mg/kg | Industrial solvent, antimicrobial agent |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl derivatives | Antiviral, antibacterial | Varies | Pharmaceuticals |

| N-(4-chlorophenyl)cyclohexanecarboxamide | Anti-inflammatory | Varies | Medicinal chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.